molecular formula C17H21NO3S2 B2976964 2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide CAS No. 1202972-12-0

2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide

Cat. No.: B2976964
CAS No.: 1202972-12-0
M. Wt: 351.48
InChI Key: IXPVDWWRMODDGP-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide is a complex organic compound that features a methoxyphenyl group, a thiophene ring, and a cyclopropylmethyl group attached to an ethanesulfonamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-methoxyphenyl derivative, followed by the introduction of the thiophene ring and the cyclopropylmethyl group. The final step involves the sulfonation to form the ethanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide
  • 2-(4-methoxyphenyl)-N-((1-(furan-2-yl)cyclopropyl)methyl)ethanesulfonamide
  • 2-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)cyclopropyl)methyl)ethanesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S2/c1-21-15-6-4-14(5-7-15)8-12-23(19,20)18-13-17(9-10-17)16-3-2-11-22-16/h2-7,11,18H,8-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPVDWWRMODDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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